

1-Acetylpiridine-4-carboxylic acid CAS number

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Compound of Interest

Compound Name: 1-Acetylpiridine-4-carboxylic acid

Cat. No.: B014908

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An In-Depth Technical Guide to **1-Acetylpiridine-4-carboxylic Acid**

Introduction

1-Acetylpiridine-4-carboxylic acid, also known by its synonym N-acetylisonipecotic acid, is a heterocyclic organic compound that serves as a crucial building block in the landscape of medicinal chemistry and pharmaceutical development.^[1] Its structure, featuring a piperidine ring functionalized with both an acetyl group at the nitrogen atom and a carboxylic acid at the 4-position, imparts a unique combination of properties that make it a versatile intermediate for synthesizing complex, biologically active molecules.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers and scientists in drug discovery.

Core Properties and Identifiers

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and research. Below is a summary of the key characteristics of **1-Acetylpiridine-4-carboxylic acid**.

Property	Value	Source(s)
CAS Number	25503-90-6	[2] [3] [4] [5]
Molecular Formula	C ₈ H ₁₃ NO ₃	[2] [3]
Molecular Weight	171.19 g/mol	[2] [3]
IUPAC Name	1-acetyl <piperidine-4-carboxylic acid<="" td=""><td>[3][6]</td></piperidine-4-carboxylic>	[3] [6]
Synonyms	N-Acetylisonipecotic acid, 1-Acetyl-4-piperidinecarboxylic acid	[2] [3]
Appearance	Solid	[7]
Melting Point	180-184 °C	[7] [8]
SMILES	CC(=O)N1CCC(CC1)C(=O)O	[3] [6]
InChI Key	WFCLWJHOKCQYOQ-UHFFFAOYSA-N	[3] [9]

Synthesis: The Acetylation of Isonipecotic Acid

The most common and straightforward synthesis of **1-Acetyl** involves the N-acetylation of its precursor, isonipecotic acid (piperidine-4-carboxylic acid).[\[10\]](#)

Reaction Principle

The core of the synthesis is a nucleophilic acyl substitution reaction. The secondary amine of the isonipecotic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. The reaction proceeds by adding the amine to the carbonyl group, followed by the elimination of a leaving group (acetate), resulting in the formation of the stable amide bond. This transformation is efficient and generally high-yielding.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of N-acetylisonipecotic acid.[\[10\]](#)

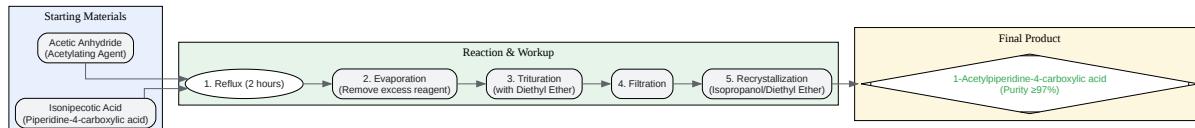
Materials:

- Isonipecotic acid (piperidine-4-carboxylic acid)
- Acetic anhydride
- Isopropanol
- Diethyl ether

Procedure:

- Combine 100 g of isonipecotic acid and 40 ml of acetic anhydride in a suitable reaction vessel.
- Heat the mixture to reflux and maintain for 2 hours.
- After the reflux period, allow the reaction mixture to cool and stir at room temperature overnight.
- Remove the excess acetic anhydride and acetic acid byproduct by evaporation under reduced pressure.
- Triturate the resulting residue with diethyl ether to induce precipitation of the solid product.
- Collect the solids by filtration.
- For further purification, recrystallize the crude product from a mixture of isopropanol and diethyl ether to yield pure **1-Acetyl piperidine-4-carboxylic acid**.[\[10\]](#)

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **1-Acetyl piperidine-4-carboxylic acid**.

Analytical Characterization

To ensure the identity and purity of the synthesized product, a combination of spectroscopic and chromatographic methods is employed.

Analytical Technique	Expected Observations
¹ H NMR	Signals corresponding to the acetyl methyl protons, the piperidine ring protons, and the carboxylic acid proton.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carboxylic acid, and the C=O stretch of the amide group.[9]
Mass Spectrometry (MS)	A molecular ion peak (or M+H ⁺) corresponding to the molecular weight of the compound (171.19 g/mol).[2][3]
High-Performance Liquid Chromatography (HPLC)	A primary peak indicating the purity of the compound, often analyzed using a reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[11]

Applications in Drug Discovery and Development

1-Acetyl is not an active pharmaceutical ingredient itself but rather a versatile scaffold and intermediate.[1] Its structural features are highly desirable in medicinal chemistry for several reasons:

- **Piperidine Ring:** The piperidine moiety is a common motif in many approved drugs, valued for its ability to introduce a saturated, basic nitrogen center that can improve pharmacokinetic properties such as solubility and cell permeability.
- **Carboxylic Acid Group:** This functional group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the extension of the molecular structure.
- **Acetyl Group:** The N-acetyl group neutralizes the basicity of the piperidine nitrogen, transforming it into a neutral amide. This modification can significantly alter the molecule's

polarity, hydrogen bonding capability, and metabolic stability compared to the parent piperidine.

This compound serves as a key reactant for the synthesis of a wide array of therapeutic agents, including:

- CCR5 Antagonists: Used in the treatment of HIV.
- CDK (Cyclin-Dependent Kinase) Inhibitors: Investigated as antiproliferative agents for cancer therapy.
- Neurokinin (NK1) Antagonists: Explored for their potential as antidepressants and antiemetics.
- Neurological Disorder Therapeutics: The piperidine core is valuable in creating compounds that can target the central nervous system.[\[1\]](#)[\[12\]](#)

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed. **1-Acetyl** is classified as an irritant to the skin, eyes, and respiratory system.[\[7\]](#)[\[13\]](#)

- Hazard Codes: H302, H315, H317, H319, H335[\[7\]](#)
- Personal Protective Equipment (PPE): It is mandatory to use appropriate PPE, including gloves, safety glasses or face shields, and a dust mask (such as an N95 respirator) when handling the solid compound.[\[7\]](#)
- Storage: The compound should be stored at room temperature in a dry, well-ventilated area.[\[2\]](#)[\[8\]](#)

Conclusion

1-Acetyl (CAS No. 25503-90-6) is a foundational building block in modern synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the strategic placement of its functional groups, provides a robust platform for the development of novel and complex molecules. For researchers in drug discovery, a comprehensive

understanding of this intermediate's properties and reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics.

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